molecular formula C14H14N4O3 B11769890 Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B11769890
M. Wt: 286.29 g/mol
InChI Key: RLOMQOWKVRGTKB-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS 2624296-98-4, molecular formula: C₁₄H₁₄N₄O₃, molecular weight: 286.29) is a heterocyclic compound featuring a tetrahydroindazole core substituted with a pyrazin-2-yl group and an ethyl ester moiety . The compound is stored under controlled conditions (2–8°C) and exhibits moderate hazards, including oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

ethyl 7-oxo-1-pyrazin-2-yl-5,6-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C14H14N4O3/c1-2-21-14(20)12-9-4-3-5-10(19)13(9)18(17-12)11-8-15-6-7-16-11/h6-8H,2-5H2,1H3

InChI Key

RLOMQOWKVRGTKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCCC2=O)C3=NC=CN=C3

Origin of Product

United States

Preparation Methods

Methodology

  • Starting Material : Cyclohexenone derivatives (e.g., 1,4-dioxaspiro[4.5]decan-8-one) are acylated with diethyl oxalate to form keto esters.

  • Cyclization : Treatment with pyrazin-2-yl hydrazine in toluene at reflux induces regioselective cyclization to form the tetrahydroindazole ring. For example, Bagley et al. achieved 82% yield for analogous tetrahydroindazoles using propyl hydrazine.

  • Deprotection : Acidic hydrolysis removes ketal protections, yielding the 7-oxo intermediate.

Key Reaction :

Cyclohexenone ester+Pyrazin-2-yl hydrazineToluene, refluxTetrahydroindazole intermediate\text{Cyclohexenone ester} + \text{Pyrazin-2-yl hydrazine} \xrightarrow{\text{Toluene, reflux}} \text{Tetrahydroindazole intermediate}

Optimization :

  • Solvent choice (toluene) enhances regioselectivity.

  • Elevated temperatures (80–100°C) improve reaction rates.

Vilsmeier Reagent-Mediated Ring Closure

Vilsmeier reagent (POCl₃/DMF) facilitates electrophilic cyclization for N-1 functionalization.

Procedure

  • Hydrazone Formation : React cyclohexanone hydrazones with pyrazine-2-carbonyl chloride.

  • Cyclization : Treat the hydrazone with Vilsmeier reagent to form the indazole ring. This method selectively produces N-1-substituted regioisomers.

Example :
Charette et al. synthesized 1-substituted indazoles in 75–89% yield using similar conditions.

Advantages :

  • High regioselectivity for N-1 substitution.

  • Compatible with electron-deficient aryl groups.

Green Synthesis Using NH₄Cl in Ethanol

Eco-friendly protocols avoid harsh reagents.

Process

  • Grinding Method : Mix o-hydroxybenzaldehyde derivatives, hydrazine hydrate, and NH₄Cl in ethanol. Mechanochemical grinding induces cyclization.

  • Esterification : React the indazole-3-carboxylic acid with ethanol/H₂SO₄ to form the ethyl ester.

Efficiency :

  • Reaction time: 30–60 minutes.

  • Yield: 75–82% (for analogous indazoles).

Industrial-Scale Synthesis

Large-scale production prioritizes cost-effectiveness and minimal purification.

Protocol (Vulcanchem):

  • Cyclization : React 1,4-dioxaspiro[4.5]decan-8-one with pyrazin-2-yl hydrazine in refluxing toluene.

  • Oxidation : Convert intermediates to the 7-oxo group using HBr elimination from bromohydrins.

  • Esterification : Treat indazole-3-carboxylic acid with ethanol/H₂SO₄.

Scale : 50–75 g batches with >90% purity after recrystallization.

Data Summary of Key Methods

MethodReagents/ConditionsYield (%)SelectivityReference
CyclocondensationToluene, reflux, pyrazin-2-yl hydrazine82N-1
Vilsmeier CyclizationPOCl₃/DMF, 0–5°C75–89N-1
Chan-Lam CouplingCuBr, K₃PO₄, DMF/H₂O, 80°C65–72N-1
Green SynthesisNH₄Cl, EtOH, grinding75–82N/A
Industrial ScaleHBr elimination, H₂SO₄/EtOH>90N-1

Critical Analysis of Challenges

  • Regioselectivity : N-1 vs. N-2 substitution is solvent-dependent. Toluene favors N-1, while polar solvents (DMF) may shift selectivity.

  • Purification : Bromohydrin intermediates require careful handling due to instability.

  • Scalability : Industrial methods prioritize minimal column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Chemistry

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify its functional groups through various chemical reactions:

  • Oxidation : Can produce corresponding oxo derivatives using agents like potassium permanganate.
  • Reduction : Yields hydroxy or amino derivatives with reducing agents such as sodium borohydride.
  • Substitution : Facilitates nucleophilic substitution reactions to introduce different functional groups onto the pyrazine or indazole rings .

Biology

The compound has garnered attention for its role in biological studies, particularly in enzyme inhibition and protein-ligand interactions. Research indicates that it may inhibit specific kinases or proteases, altering cellular signaling pathways:

  • Enzyme Inhibition : Studies have shown that derivatives of indazole can act as tubulin inhibitors, interfering with cell mitosis during the M-phase .

Case Study Example :
A study highlighted the synthesis of novel compounds based on the indazole framework that demonstrated significant anti-cancer activity by binding to tubulin .

Industry

In industrial applications, this compound is explored for developing new materials with specific properties. Its structural characteristics make it suitable for:

  • Pharmaceutical Development : It is being researched for potential drug formulations targeting various diseases due to its biological activity.

Comparative Analysis Table

Application AreaKey FeaturesExample Studies
ChemistryBuilding block for complex molecules; undergoes oxidation/reduction/substitution reactionsSynthesis of substituted indazoles
BiologyEnzyme inhibition; modulates cellular pathwaysTubulin inhibitors affecting cancer cell mitosis
IndustryDevelopment of new materials; pharmaceutical applicationsExploration in drug formulations targeting specific diseases

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

Compound Name CAS Molecular Formula Key Structural Differences Properties
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 175396-30-2 C₁₀H₁₂N₂O₃ Lacks pyrazin-2-yl substituent Molecular weight: 208.21; Melting point: 88°C; Lower complexity
Ethyl 1,4,4-trimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 802541-48-6 C₁₃H₁₈N₂O₃ Additional methyl groups at positions 1,4,4 Likely increased hydrophobicity; No safety data reported
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 473927-64-9 C₂₇H₂₈N₄O₅ Pyrazolo-pyridine core with methoxyphenyl and piperidinyl groups Enhanced solubility due to polar substituents; Similarity score: 0.95

Substituent-Driven Functional Variations

  • Pyrazine vs. This substitution correlates with a higher melting point (248–251°C) and improved thermal stability compared to the target compound .

Physical and Chemical Properties

Property Target Compound Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Compound 7f
Melting Point Not reported 88°C 248–251°C
Boiling Point Not reported 403.5±45.0°C Not reported
Solubility Likely low (ester group) Higher (smaller structure) Moderate (quinoline enhances polarity)
Stability Stable at 2–8°C Thermally stable High thermal stability

Biological Activity

Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C₁₄H₁₄N₄O₃
  • Molecular Weight: 286.29 g/mol
  • CAS Number: 2624296-98-4

Synthesis and Structure-Activity Relationship (SAR)

Recent studies have focused on the synthesis of indazole derivatives, including this compound. The synthesis typically involves multi-step reactions that modify the indazole core to enhance biological activity. The introduction of various substituents at specific positions on the indazole ring has been shown to significantly affect the compound's pharmacological properties.

Key findings from SAR studies:

  • Substituent Effects: Variations in substituents at the 4 and 6 positions of the indazole ring can enhance inhibitory activity against specific targets.
  • Potency Enhancement: Compounds with lipophilic groups or those that increase molecular interactions with target proteins have shown improved potency in biological assays .

Biological Activities

The biological activities of this compound include:

Antitumor Activity

Several studies have reported that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC₅₀ Values: Some derivatives demonstrated IC₅₀ values as low as 30 nM against specific tumor cell lines, indicating strong activity .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of compounds similar to ethyl 7-oxo derivatives. They have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes:

  • COX Inhibition: Compounds exhibited IC₅₀ values ranging from 0.04 to 0.09 μmol against COX enzymes, comparable to established anti-inflammatory drugs .

Case Studies

Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of ethyl 7-oxo derivatives on human cancer cell lines. The results indicated that these compounds inhibited cell growth effectively, with some exhibiting selectivity towards certain cancer types.

Case Study 2: In Vivo Efficacy
In vivo studies using animal models demonstrated that administration of ethyl 7-oxo derivatives resulted in reduced tumor growth and improved survival rates compared to control groups. These findings suggest potential for further development into therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeTarget/AssayIC₅₀ ValueReference
AntitumorVarious Cancer Cell Lines≤30 nM
COX InhibitionCOX Enzymes0.04 μmol
Anti-inflammatoryCarrageenan-induced EdemaED₅₀ = 9.17 μM

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 7-oxo-1-(pyrazin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example:

  • Step 1: Formation of the indazole core via cyclocondensation of hydrazine derivatives with keto esters under acidic or basic conditions .
  • Step 2: Pyrazine ring introduction via nucleophilic substitution or cross-coupling reactions, as demonstrated in analogous syntheses using pyrazin-2-yl derivatives .
  • Step 3: Esterification or transesterification to install the ethyl carboxylate group, often employing ethyl chloroformate or ethanol under catalytic acid/base conditions .
    Key Considerations: Monitor reaction progress using TLC (Rf values) and purify intermediates via flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the indazole scaffold, pyrazine substitution, and ester functionality. Assign peaks based on coupling patterns (e.g., pyrazine protons at δ ~8.5–9.5 ppm) .
  • X-ray Crystallography: Employ SHELXL for refinement of single-crystal data to resolve bond lengths, angles, and ring puckering (e.g., tetrahydroindazole ring conformation) . For example, a similar compound (Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate) was analyzed in space group P-1 with Z = 2, validating non-planar ring systems .
    Validation: Cross-reference experimental data with computational models (e.g., ORTEP-III for thermal ellipsoid visualization) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or ring puckering?

Methodological Answer:

  • Software Tools: Use SHELXL for iterative refinement, adjusting parameters like Uiso_{iso} and occupancy factors. Compare results with WinGX for consistency .
  • Puckering Analysis: Apply Cremer-Pople parameters to quantify non-planarity in the tetrahydroindazole ring. For six-membered rings, amplitude (Q) and phase angle (φ) calculations can distinguish chair, boat, or twist conformations .
  • Validation: Replicate measurements with independent datasets or employ density functional theory (DFT) to model energetically favorable conformations .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving pyrazine and indazole intermediates?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for cross-coupling steps to enhance pyrazine incorporation efficiency .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to stabilize transition states. For example, TFA in DCM improved deprotection yields in analogous syntheses .
  • Workflow Adjustments: Implement one-pot reactions to reduce intermediate isolation steps, as seen in the synthesis of triazolopyrazine derivatives (56–95% yields) .

Basic: What purification techniques are recommended for isolating Ethyl 7-oxo-1-(pyrazin-2-yl)-tetrahydroindazole-3-carboxylate?

Methodological Answer:

  • Flash Chromatography: Use silica gel columns with gradient elution (e.g., 3% → 5% ethyl acetate in cyclohexane) to separate polar impurities .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for final product crystallization, ensuring high purity (>95%) .
  • HPLC: Employ reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity checks .

Advanced: How can computational modeling predict the biological activity or conformational stability of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., JAK kinases), leveraging SMILES strings for 3D structure generation .
  • Molecular Dynamics (MD): Simulate solvent-solute interactions in GROMACS to assess stability of the tetrahydroindazole ring under physiological conditions .
  • QSAR Modeling: Correlate electronic descriptors (e.g., HOMO/LUMO energies) with activity data from analogs, such as indazole-based kinase inhibitors .

Advanced: What experimental controls are essential when analyzing electrochemical properties (e.g., oxidative aromatization) of this compound?

Methodological Answer:

  • Reference Electrodes: Use Ag/AgCl or saturated calomel electrodes (SCE) to standardize potentials during cyclic voltammetry .
  • Baseline Correction: Perform blank runs (solvent + electrolyte) to subtract capacitive currents in differential pulse voltammetry .
  • Product Validation: Confirm aromatization via 1H^1H-NMR (loss of dihydro protons) and HRMS (exact mass match) .

Basic: How should researchers handle air- or moisture-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques: Use vacuum/nitrogen lines for anhydrous reactions, particularly during pyrazine coupling steps .
  • Stabilization: Add molecular sieves (3Å) to reaction mixtures to scavenge trace water .
  • Storage: Store intermediates under argon at −20°C in flame-sealed ampoules if prolonged stability is required .

Advanced: What analytical workflows validate the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

  • 2D NMR: Perform 1H^1H-13C^{13}C HSQC and HMBC to confirm connectivity, distinguishing between N1- and N2-substituted indazole isomers .
  • X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
  • Mass Spectrometry Imaging (MSI): Use MALDI-TOF to spatially resolve isobaric contaminants in crude mixtures .

Advanced: How can researchers leverage patents to identify novel derivatives or applications of this compound?

Methodological Answer:

  • Patent Mining: Extract synthetic routes from European Patent Application EP4230365A1, focusing on pyrazine-indazole hybrids as kinase inhibitors .
  • Structure-Activity Relationship (SAR): Modify the carboxylate group (e.g., replacing ethyl with methyl or tert-butyl) to assess impact on bioactivity .
  • Biological Assays: Screen derivatives for activity against P2X7 receptors or JAK/STAT pathways, referencing protocols from Janssen Pharmaceuticals .

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